4-(Naphthalen-1-yl)butane-1-thiol
Description
4-(Naphthalen-1-yl)butane-1-thiol is a sulfur-containing organic compound characterized by a naphthalene ring linked to a butanethiol chain.
Properties
CAS No. |
114259-65-3 |
|---|---|
Molecular Formula |
C14H16S |
Molecular Weight |
216.34 g/mol |
IUPAC Name |
4-naphthalen-1-ylbutane-1-thiol |
InChI |
InChI=1S/C14H16S/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-10,15H,3-4,7,11H2 |
InChI Key |
GSJIQQDVOJOABR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)butane-1-thiol can be achieved through several methods. One common approach involves the reaction of 1-bromobutane with naphthalene in the presence of a strong base such as sodium hydride (NaH) to form 4-(Naphthalen-1-yl)butane. This intermediate is then treated with thiourea followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yl)butane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiols and other derivatives.
Scientific Research Applications
4-(Naphthalen-1-yl)butane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)butane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to the modulation of biological processes such as signal transduction, enzyme activity, and cellular metabolism .
Comparison with Similar Compounds
Structural Analogs in Materials Science
4-([2,2′:5′,2″:5″,2‴-quaterthiophen]-5-yl)butane-1-thiol (T4C4)
- Structure : Features a rigid quarterthiophene unit instead of naphthalene, paired with a butanethiol chain.
- Properties : Designed for SAMs, T4C4 leverages π-π interactions from the conjugated thiophene to enhance mechanical stability .
- Application : Used in robust tunneling junctions due to its balance of flexibility (butanethiol) and rigidity (thiophene) .
4-(Naphthalen-1-yl)butanoic Acid
- Structure : Replaces the thiol (-SH) group with a carboxylic acid (-COOH).
- Comparison : The thiol derivative’s sulfur moiety offers distinct reactivity (e.g., gold surface binding in SAMs) compared to the carboxylic acid’s hydrogen-bonding capability.
4-(Naphthalen-1-yl)aniline
- Structure : Substitutes the thiol with an aniline (-NH₂) group.
- Comparison : The amine group enables participation in Schiff base reactions, whereas the thiol group facilitates disulfide bonding or metal coordination.
Parent and Functionalized Thiols
Butane-1-thiol (CAS 109-79-5)
- Structure : Simple aliphatic thiol without aromatic substituents.
- Properties : Volatile, used as a gas odorant and pesticide intermediate .
- Comparison : The naphthalene derivative’s aromatic ring increases molecular weight (~242 g/mol estimated) and reduces volatility, likely shifting applications from gas-phase uses to solid-state materials.
4-(4-Chlorophenyl)sulfanylbutan-1-ol (CAS 15446-08-9)
- Structure : Contains a chlorophenylsulfanyl group and a hydroxyl terminal.
- Comparison: The hydroxyl group enables hydrogen bonding, whereas the naphthalene-thiol compound’s nonpolar aromatic system may enhance hydrophobicity.
4-(Methylsulfanyl)-1-butanol (CAS 20582-85-8)
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